1-((2E)but-2-enyl)-8-(3,5-dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trih ydropurine-2,6-dione
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Description
1-((2E)but-2-enyl)-8-(3,5-dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trih ydropurine-2,6-dione is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Properties and Cell Imaging
Piezochromism, Acidochromism, and Solvent-Induced Emission Changes : A study highlighted the synthesis of three D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics. These compounds exhibited varying fluorescent properties in response to external stimuli like pressure and solvents. Particularly, one derivative showed reversible piezochromism and solvent-induced emission changes. All derivatives were used for MCF-7 cell imaging, demonstrating their potential in biological applications (Lei et al., 2016).
Synthesis of Bipyrimidines
Synthesis of 5,5′-Disubstituted 4,4′-Bipyrimidines : This research explored the synthesis of 5,5′-disubstituted 4,4′-bipyrimidines through the reaction of 1,6-dialkoxy-3,4-diones with amidines and S-methylisothiourea. The methodology provides a route to synthesize diverse bipyrimidine compounds, which could have implications in various chemical research fields (Effenberger & Barthelmess, 1995).
Novel Multicomponent Synthesis
Synthesis of Pyridine-Pyrimidines : A novel method for synthesizing 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones was reported. This three-component reaction involved aryl aldehydes, 1,3-dimethyl-6-aminouracil, and carbonitriles, catalyzed by a triazine diphosphonium hydrogen sulfate ionic liquid. The method emphasizes the catalyst's reusability and the easy workup process, marking a significant advance in the synthesis of pyrimidine derivatives (Rahmani et al., 2018).
Properties
IUPAC Name |
1-[(E)-but-2-enyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-6-8-10-23-16(25)14-15(21(5)18(23)26)19-17(22(14)9-7-2)24-13(4)11-12(3)20-24/h6-8,11H,2,9-10H2,1,3-5H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQFJMGEANBKQM-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C(N2CC=C)N3C(=CC(=N3)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C(N2CC=C)N3C(=CC(=N3)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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